molecular formula C9H7BrN2O2 B13678244 Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B13678244
M. Wt: 255.07 g/mol
InChI Key: IFEJKWKTJCXOLE-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a carboxylate group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired compound . The reaction conditions often involve the use of palladium catalysts and specific bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to the presence of the bromine atom and the carboxylate group, which provide specific reactivity and potential for further functionalization

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3

InChI Key

IFEJKWKTJCXOLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C=NC=C12)Br

Origin of Product

United States

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